molecular formula C26H26N2O6S B1212590 Carindacillin CAS No. 35531-88-5

Carindacillin

Cat. No.: B1212590
CAS No.: 35531-88-5
M. Wt: 494.6 g/mol
InChI Key: JIRBAUWICKGBFE-MNRDOXJOSA-N
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Description

Carindacillin, also known as carbenicillin indanyl, is a penicillin antibiotic. It is a prodrug of carbenicillin, meaning it is converted into the active form, carbenicillin, after administration. This compound is administered orally as the sodium salt and was formerly marketed under the brand name Geocillin . It was primarily used to treat prostatitis and urinary tract infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carindacillin is synthesized from carbenicillin by esterification with indanyl. The process involves the reaction of carbenicillin with indanyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is usually obtained as the sodium salt, which is more stable and easier to handle .

Chemical Reactions Analysis

Types of Reactions: Carindacillin undergoes hydrolysis to form carbenicillin, which then participates in various chemical reactions typical of penicillin antibiotics. These reactions include:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Carindacillin exerts its effects by interfering with the final cell wall synthesis in susceptible bacteria. After oral administration, this compound is hydrolyzed into carbenicillin, which binds to penicillin-binding proteins in the bacterial cell wall. This binding inhibits the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall . The primary molecular targets are the penicillin-binding proteins, which are essential for bacterial cell wall synthesis .

Comparison with Similar Compounds

Carindacillin belongs to the β-lactam class of antibiotics, specifically the carboxypenicillins. Similar compounds include:

Uniqueness: this compound’s uniqueness lies in its oral bioavailability, which allows for easier administration compared to carbenicillin, which must be administered parenterally. This makes this compound a more convenient option for outpatient treatment of bacterial infections .

Properties

CAS No.

35531-88-5

Molecular Formula

C26H26N2O6S

Molecular Weight

494.6 g/mol

IUPAC Name

(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C26H26N2O6S/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32)/t18?,19-,20+,23-/m1/s1

InChI Key

JIRBAUWICKGBFE-MNRDOXJOSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C

35531-88-5

Synonyms

carbenicillin indanyl
carbenicillin indanyl sodium
carbenicillin indanyl, 2S-(2alpha,5alpha,6beta)-isomer
carindacillin
carindacillin sodium
Carindapen
CP 15,464-2
CP 15464
CP-15,464-2
CP-15464
Geocillin
indanyl carbenicillin
N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenylmalonamate
sodium carindacillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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